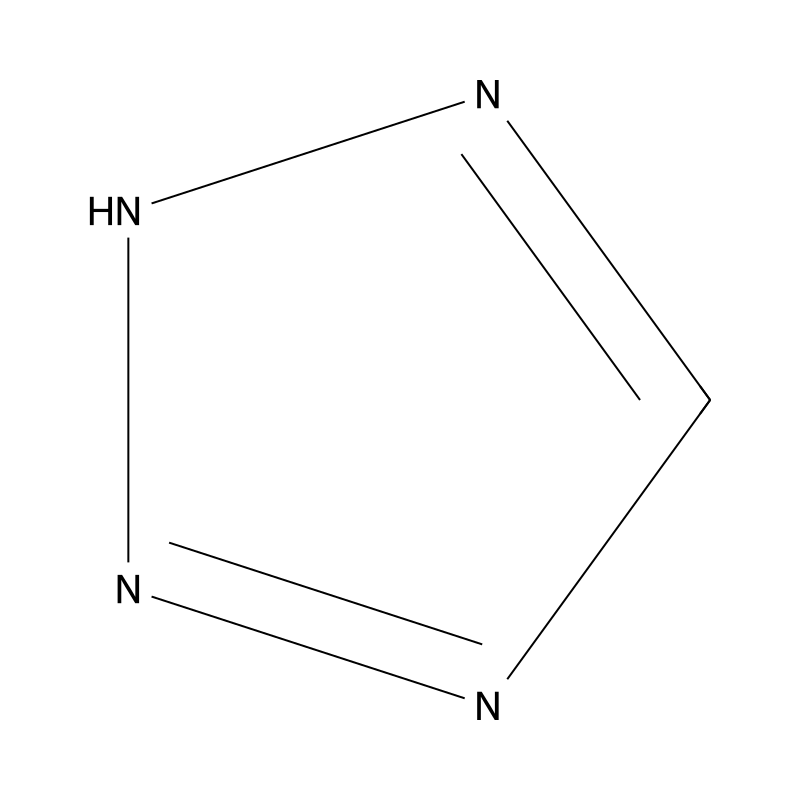

1H-Tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1H-Tetrazole (CAS 288-94-8) is a foundational heterocyclic organic compound widely procured as the standard coupling activator in solid-phase oligonucleotide synthesis (SPOS). Characterized by a pKa of approximately 4.89, it functions by protonating the diisopropylamino group of the phosphoramidite and subsequently forming a reactive tetrazolide intermediate. Supplied typically as a 0.45 M solution in anhydrous acetonitrile, 1H-Tetrazole provides a highly validated, cost-effective balance of acidity and nucleophilicity. While newer substituted tetrazoles and imidazoles exist, 1H-Tetrazole remains the benchmark reagent for routine, unmodified DNA synthesis and general nucleoside phosphitylation, offering predictable reaction kinetics and plug-and-play compatibility with standard automated synthesizers[1].

Procurement teams often consider substituting 1H-Tetrazole with 'faster' or 'more soluble' activators like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), but generic substitution introduces significant process risks. Substituted tetrazoles like ETT and BTT are significantly more acidic (pKa < 4.3), which accelerates coupling for sterically hindered RNA but simultaneously increases the risk of premature detritylation and depurination, leading to dimer formation (n+1 impurities) in standard DNA. Conversely, while DCI is highly soluble and less acidic, its aggressive nucleophilicity can cause off-target branching at secondary amines in modified bases. Therefore, substituting 1H-Tetrazole disrupts the delicate balance of mild activation required for standard, high-purity DNA synthesis, often necessitating complete protocol recalibration and increasing raw material costs without proportional benefits in unmodified workflows [1].

Acidity Profile and Prevention of Premature Detritylation

The acidity of the activator directly dictates the risk of side reactions during the coupling phase. 1H-Tetrazole exhibits a pKa of 4.89, providing a mild acidic environment. In direct comparison, thio-substituted analogs like 5-(ethylthio)-1H-tetrazole (ETT) have a notably lower pKa (~4.28). This increased acidity in ETT makes it prone to causing premature detritylation of the incoming phosphoramidite during extended coupling times, which results in dimer phosphoramidite formation and elevated n+1 impurity peaks. 1H-Tetrazole’s milder pKa effectively mitigates this detritylation risk while maintaining >99% coupling efficiency for standard deoxynucleotides [1].

| Evidence Dimension | Activator Acidity (pKa) |

| Target Compound Data | 1H-Tetrazole (pKa 4.89) |

| Comparator Or Baseline | ETT (pKa ~4.28) |

| Quantified Difference | 1H-Tetrazole is ~0.6 pKa units less acidic than ETT. |

| Conditions | Solid-phase oligonucleotide coupling in anhydrous acetonitrile. |

Procuring 1H-Tetrazole for standard DNA synthesis ensures the reaction environment remains mild enough to prevent dimer impurities and sequence degradation associated with highly acidic activators.

Nucleophilicity Control and Mitigation of Off-Target Branching

While nucleophilic activators can reduce coupling times, they introduce severe risks when synthesizing modified sequences. 4,5-Dicyanoimidazole (DCI) acts as a much stronger nucleophile than 1H-Tetrazole. During the synthesis of oligonucleotides containing secondary amines (such as unprotected biotin or N-Ethyl-dC), DCI's aggressive nucleophilicity can initiate a second oligonucleotide sequence from these secondary sites, a phenomenon known as branching. 1H-Tetrazole possesses a moderate nucleophilic profile that is sufficient to form the active tetrazolide intermediate but weak enough to avoid initiating off-target branching at secondary amine sites, thereby preserving the structural integrity of the final modified oligo [1].

| Evidence Dimension | Off-target branching propensity |

| Target Compound Data | 1H-Tetrazole (Moderate nucleophilicity, low branching risk) |

| Comparator Or Baseline | DCI (High nucleophilicity, elevated branching risk) |

| Quantified Difference | 1H-Tetrazole significantly reduces the initiation of secondary sequences compared to highly nucleophilic alternatives like DCI. |

| Conditions | Synthesis of modified oligonucleotides containing secondary amine sites. |

1H-Tetrazole is the preferred procurement choice when synthesizing amine-modified sequences, as it prevents costly batch failures caused by nucleophile-induced branching.

Standardized Concentration and Legacy Synthesizer Calibration

The solubility limit of an activator dictates the fluidic calibration of automated synthesizers. 1H-Tetrazole has a maximum solubility of approximately 0.45 M to 0.50 M in acetonitrile at 25°C. Because it was the first universally adopted activator, virtually all standard automated DNA synthesizers have their pump volumes, stoichiometric equivalents, and 30-second coupling times natively calibrated for a 0.45 M 1H-Tetrazole solution. While alternatives like DCI boast solubilities up to 1.1 M, utilizing them requires reprogramming synthesizer software to adjust delivery volumes and molar excesses. Procuring 0.45 M 1H-Tetrazole ensures immediate, plug-and-play compatibility with established standard operating procedures without the downtime of re-validation [1].

| Evidence Dimension | Standardized Operational Concentration |

| Target Compound Data | 1H-Tetrazole (0.45 M in acetonitrile) |

| Comparator Or Baseline | DCI (1.1 M in acetonitrile) |

| Quantified Difference | 1H-Tetrazole aligns perfectly with the legacy 0.45 M volumetric calibration standard, whereas DCI requires protocol recalibration. |

| Conditions | Reagent delivery in automated solid-phase DNA synthesizers. |

Buying pre-formulated 0.45 M 1H-Tetrazole eliminates the need for process engineers to recalibrate fluidic delivery systems and re-validate coupling stoichiometries.

Routine Small-to-Medium Scale DNA Synthesis

Due to its optimal balance of pKa (4.89) and cost-effectiveness, 1H-Tetrazole is the ideal choice for high-throughput synthesis of standard, unmodified DNA primers where the aggressive reactivity of ETT or DCI is unnecessary and cost control is paramount [1].

Synthesis of Amine-Modified Oligonucleotides

Because of its moderate nucleophilicity compared to DCI, 1H-Tetrazole is highly recommended for sequences incorporating secondary amines (e.g., N-Ethyl-dC), as it prevents the formation of branched impurities [2].

In-Situ Phosphitylation of Nucleosides

1H-Tetrazole is utilized as a reliable and economical in-situ activator for the preparation of nucleosidic phosphoramidites from less reactive bis-reagents, where alternatives like DCI have been shown to yield modest results at a significantly higher cost [3].

References

- [1] Glen Report 22.14 - Saccharin 1-methylimidazole - An Activator for DNA and RNA Synthesis. Glen Research.

- [2] Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Research.

- [3] Improved Process for the Preparation of Nucleosidic Phosphoramidites Using a Safer and Cheaper Activator. ACS Publications.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H201 (100%): Explosive;

mass explosion hazard [Danger Explosives];

H272 (13.16%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Oxidizer

Other CAS

100043-29-6